N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This compound’s interaction with the D4 dopamine receptor can result in changes in the receptor’s behavior, affecting the signaling pathways it is involved in .
Pharmacokinetics
It is soluble in dmso , which could potentially affect its bioavailability.
Result of Action
The molecular and cellular effects of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide’s action would depend on the specific physiological and pathological context in which it is used. Given its target, it could potentially affect dopaminergic signaling in the CNS .
Biochemical Analysis
Biochemical Properties
The compound N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . It has been identified as a potent and selective D4 dopamine receptor ligand . This suggests that it may play a role in dopamine-mediated biochemical reactions in the body.
Cellular Effects
The cellular effects of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide are largely tied to its interaction with the D4 dopamine receptor . By binding to this receptor, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves binding interactions with the D4 dopamine receptor . This binding can lead to changes in gene expression and may result in the inhibition or activation of certain enzymes .
Properties
IUPAC Name |
N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-15-4-1-2-5-16(15)24-7-9-25(10-8-24)18(26)12-14-13-29-20(22-14)23-19(27)17-6-3-11-28-17/h1-6,11,13H,7-10,12H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBZAJBYHHJRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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